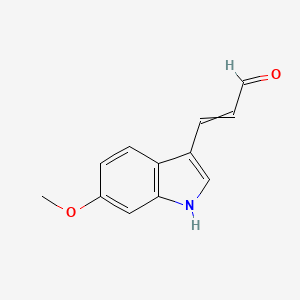
3-(6-methoxy-1H-indol-3-yl)prop-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Methoxy-1H-indol-3-yl)prop-2-enal is an organic compound belonging to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole ring substituted with a methoxy group at the 6th position and an aldehyde group at the 2nd position of the prop-2-enal chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-methoxy-1H-indol-3-yl)prop-2-enal typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . Another method includes the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(6-Methoxy-1H-indol-3-yl)prop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(6-Methoxy-1H-indol-3-yl)propanoic acid.
Reduction: 3-(6-Methoxy-1H-indol-3-yl)propan-2-ol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(6-Methoxy-1H-indol-3-yl)prop-2-enal has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(6-methoxy-1H-indol-3-yl)prop-2-enal involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, apoptosis, and enzyme inhibition . The specific pathways and targets depend on the biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Methoxy-1H-indol-3-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
(2E)-3-(6-Methoxy-1H-indol-3-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group at the end of the prop-2-enoic chain.
Uniqueness
3-(6-Methoxy-1H-indol-3-yl)prop-2-enal is unique due to its specific substitution pattern and the presence of an aldehyde group, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities.
Propiedades
Número CAS |
923293-05-4 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
3-(6-methoxy-1H-indol-3-yl)prop-2-enal |
InChI |
InChI=1S/C12H11NO2/c1-15-10-4-5-11-9(3-2-6-14)8-13-12(11)7-10/h2-8,13H,1H3 |
Clave InChI |
KZZVZNOYUBCSCD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C(=CN2)C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide](/img/structure/B14175852.png)
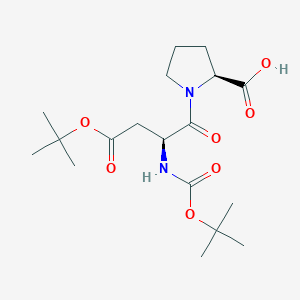
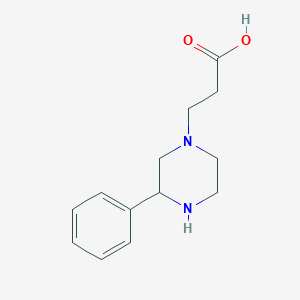
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine](/img/structure/B14175871.png)
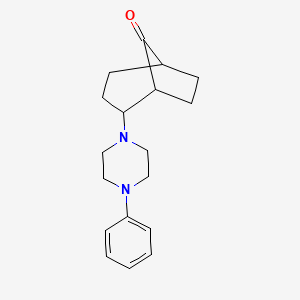
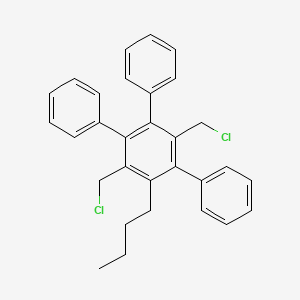

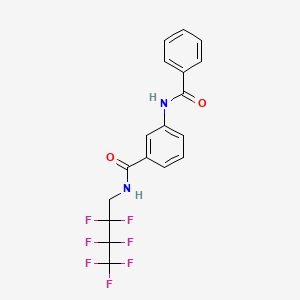


![1-[4-(Morpholine-4-carbonyl)phenyl]butan-1-one](/img/structure/B14175906.png)
![2-[3-(Piperazin-1-yl)propyl]phthalazin-1(2H)-one](/img/structure/B14175911.png)
![4-Butoxy-6-(2-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14175914.png)
